molecular formula C8H8ClN3 B13450851 3-chloro-5-methyl-1H-indazol-6-amine

3-chloro-5-methyl-1H-indazol-6-amine

Cat. No.: B13450851
M. Wt: 181.62 g/mol
InChI Key: SGVMFXOSABFDCA-UHFFFAOYSA-N
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Description

3-chloro-5-methyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-nitro-1H-indazole with stannous chloride dihydrate in ethanol under reflux conditions for 4 hours . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Stannous chloride dihydrate in ethanol.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chlorine position.

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-1H-indazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . The compound’s structure allows it to bind effectively to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-methyl-1H-indazol-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-5-methyl-2H-indazol-6-amine

InChI

InChI=1S/C8H8ClN3/c1-4-2-5-7(3-6(4)10)11-12-8(5)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

SGVMFXOSABFDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1N)Cl

Origin of Product

United States

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